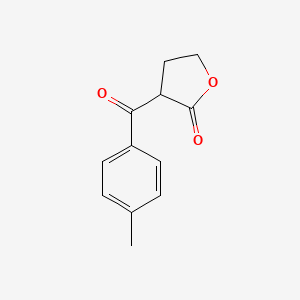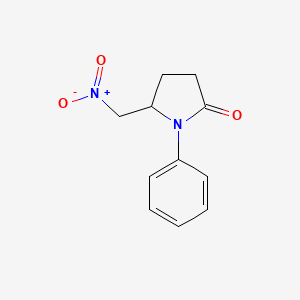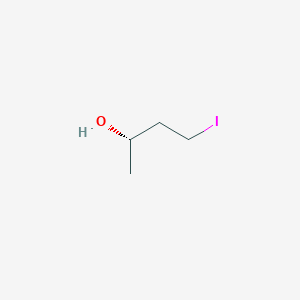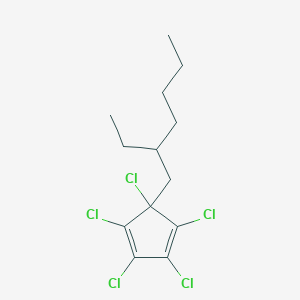![molecular formula C10H11Cl7 B14616560 2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane CAS No. 57981-30-3](/img/structure/B14616560.png)
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[221]heptane is a complex organic compound characterized by multiple chlorine atoms and a bicyclic heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Halogenation: Introduction of chlorine atoms into the precursor molecules.
Cyclization: Formation of the bicyclic heptane structure through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale halogenation and cyclization reactions, optimized for yield and purity. Specific catalysts and reaction conditions would be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: Conversion of the compound into more oxidized forms.
Reduction: Removal of chlorine atoms or reduction of other functional groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas.
Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield chlorinated ketones or alcohols, while substitution could produce a variety of functionalized derivatives.
Scientific Research Applications
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane could have applications in several scientific fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Investigation of its pharmacological properties or as a lead compound for drug development.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action for 2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Disruption of Cellular Processes: Interference with cellular metabolism or structural integrity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated compound with different structural features.
Hexachlorocyclohexane: A chlorinated cycloalkane with distinct chemical properties.
Uniqueness
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[22
Properties
CAS No. |
57981-30-3 |
|---|---|
Molecular Formula |
C10H11Cl7 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2,5,6-trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H11Cl7/c11-2-9(3-12)4-1-5(7(14)6(4)13)10(9,17)8(15)16/h4-8H,1-3H2 |
InChI Key |
CLHAONQDERLQBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C1C(C2(CCl)CCl)(C(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


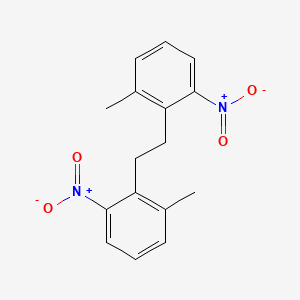
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)

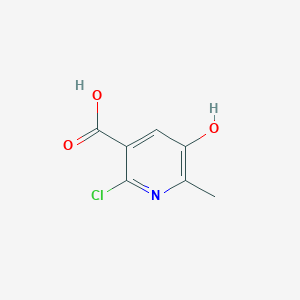
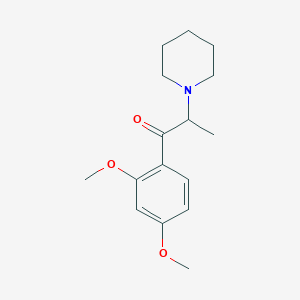
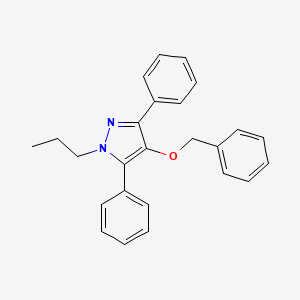
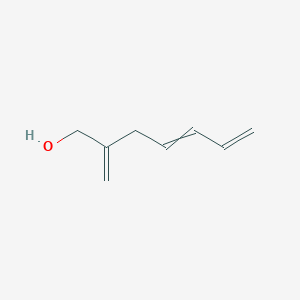
![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
